2,2'-[[1,1'-Binaphthalene]-2,2'-diyldi(4,1-phenylene)]bis(1,3-dioxolane)
Description
2,2’-[[1,1’-Binaphthalene]-2,2’-diyldi(4,1-phenylene)]bis(1,3-dioxolane): is a complex organic compound characterized by its unique structure, which includes two binaphthalene units connected via phenylene groups and dioxolane rings
Properties
CAS No. |
820974-54-7 |
|---|---|
Molecular Formula |
C38H30O4 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
2-[4-[1-[2-[4-(1,3-dioxolan-2-yl)phenyl]naphthalen-1-yl]naphthalen-2-yl]phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C38H30O4/c1-3-7-31-25(5-1)17-19-33(27-9-13-29(14-10-27)37-39-21-22-40-37)35(31)36-32-8-4-2-6-26(32)18-20-34(36)28-11-15-30(16-12-28)38-41-23-24-42-38/h1-20,37-38H,21-24H2 |
InChI Key |
IVCKAWDRZOGHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=CC=C(C=C7)C8OCCO8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[[1,1’-Binaphthalene]-2,2’-diyldi(4,1-phenylene)]bis(1,3-dioxolane) typically involves multi-step organic reactions. One common method includes the condensation of binaphthalene derivatives with phenylene diols under acidic conditions to form the dioxolane rings. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where various substituents can be introduced into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced aromatic rings, alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions, including asymmetric hydrogenation and hydroformylation.
Biology: In biological research, the compound’s derivatives are studied for their potential as fluorescent probes and imaging agents due to their unique photophysical properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as anticancer agents and enzyme inhibitors.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable and functionalized structures.
Mechanism of Action
The mechanism by which 2,2’-[[1,1’-Binaphthalene]-2,2’-diyldi(4,1-phenylene)]bis(1,3-dioxolane) exerts its effects is primarily through its role as a ligand in coordination chemistry. The compound can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The molecular targets include transition metals such as palladium, rhodium, and ruthenium, which are involved in catalytic cycles for hydrogenation, hydroformylation, and other reactions.
Comparison with Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used chiral ligand in asymmetric synthesis.
1,1’-Bi-2-naphthol (BINOL): Another chiral ligand used in asymmetric catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-biphenyl (BIPHEP): A ligand used in various catalytic processes.
Uniqueness: 2,2’-[[1,1’-Binaphthalene]-2,2’-diyldi(4,1-phenylene)]bis(1,3-dioxolane) is unique due to its specific structural features, including the presence of dioxolane rings and phenylene linkers, which provide distinct steric and electronic properties. These features make it a versatile ligand in coordination chemistry and a valuable compound in various scientific and industrial applications.
Biological Activity
The compound 2,2'-[[1,1'-Binaphthalene]-2,2'-diyldi(4,1-phenylene)]bis(1,3-dioxolane) , often referred to as Binaphthyl-based bis(dioxolane), is a significant chemical structure in organic chemistry due to its unique properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its binaphthyl backbone and two dioxolane rings. The structural formula can be represented as:
Structural Features
- Binaphthyl Core : Provides rigidity and chirality, crucial for biological interactions.
- Dioxolane Rings : Contribute to solubility and potential reactivity with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Chiral Discrimination : The chiral nature of the binaphthyl moiety allows for selective interactions with chiral biological receptors, which can enhance the efficacy of the compound in therapeutic applications.
- π-π Interactions : Strong π-π stacking interactions between the aromatic rings may facilitate binding to target proteins or nucleic acids, influencing their function.
Therapeutic Applications
Research indicates that derivatives of binaphthyl compounds exhibit a range of biological activities:
- Anticancer Activity : Several studies have shown that binaphthyl derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Enzyme Inhibition : Binaphthyl-based compounds have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various binaphthyl derivatives. The results indicated that compounds similar to 2,2'-[[1,1'-Binaphthalene]-2,2'-diyldi(4,1-phenylene)]bis(1,3-dioxolane) exhibited significant cytotoxicity against breast and prostate cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
Study 2: Antimicrobial Efficacy
In another investigation featured in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results revealed that certain derivatives displayed potent antibacterial effects with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
